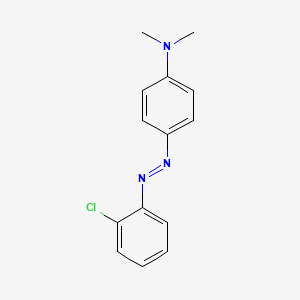

2'-Chloro-4-dimethylaminoazobenzene

Overview

Description

2’-Chloro-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14ClN3 . It is an azo dye that is widely used in scientific experiments as a probe in various fields of research.

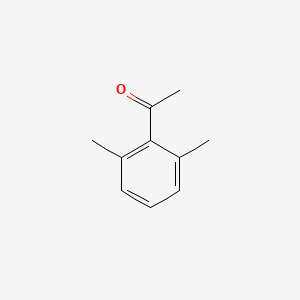

Molecular Structure Analysis

The molecular structure of 2’-Chloro-4-dimethylaminoazobenzene consists of 14 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The molecular weight of this compound is 259.73 g/mol .

Scientific Research Applications

Carcinogenicity Studies

2'-Chloro-4-dimethylaminoazobenzene has been a subject of interest in carcinogenicity studies. Miller, E., and Miller, J. (1948) investigated its derivatives for carcinogenic activity in rats, finding that only certain metabolites showed activity. This research helps in understanding the mechanisms of carcinogenesis and the role of chemical structure in these processes (Miller & Miller, 1948).

Structure and Interaction Studies

The crystal structure of 2',6'-dichloro-4-dimethylaminoazobenzene was analyzed by Yang, W., et al. (2006), providing insights into its molecular geometry and interactions. Such studies are crucial for understanding the chemical and physical properties of azobenzene derivatives (Yang et al., 2006).

Photochemical and Radiolytic Studies

Gruen, H., and Schulte-Frohlinde, D. (1974) conducted experiments on the photochemical and radiolytic oxidation of 4-dimethylamino-2',4'-dinitroazobenzene. Such studies contribute to our understanding of the degradation processes of azo dyes, which is important for environmental protection and industrial applications (Gruen & Schulte-Frohlinde, 1974).

Molecular Detection and Spectroscopy

Zhang, Z., et al. (2009) explored the use of surface-enhanced Raman spectroscopy for the detection of 4-dimethylaminoazobenzene, a derivative of 2'-Chloro-4-dimethylaminoazobenzene. This research is significant for developing sensitive detection methods for environmental monitoring and safety (Zhang et al., 2009).

Bile Acid Involvement in Carcinogenesis

Research by Holland, J. C., and Spain, J. D. (1971) on 3′-methyl-4-dimethylaminoazobenzene, related to 2'-Chloro-4-dimethylaminoazobenzene, investigated its involvement in liver carcinoma development and its effects on bile acid concentrations. This study provides insights into the biochemical pathways involved in carcinogenesis (Holland & Spain, 1971).

Safety and Hazards

While specific safety and hazard information for 2’-Chloro-4-dimethylaminoazobenzene is not available, it’s worth noting that azo compounds can pose certain risks. For instance, 4-Dimethylaminoazobenzene is used as a dye and acute dermal exposure to it may result in contact dermatitis in humans . It’s always important to handle chemical compounds with appropriate safety measures.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

For instance, a study on 2-chloro-4-anilinoquinazoline-based pyrimidodiazepines, which share structural similarities with 2’-Chloro-4-dimethylaminoazobenzene, showed that these compounds interact with DNA and have anticancer activity . .

Result of Action

As mentioned earlier, it is used in proteomics research , which suggests it may have some effect on protein function or structure.

properties

IUPAC Name |

4-[(2-chlorophenyl)diazenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTUMSFTJSYZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037485 | |

| Record name | 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3010-47-7 | |

| Record name | 4-[2-(2-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-dimethyl-p-((o-chlorophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

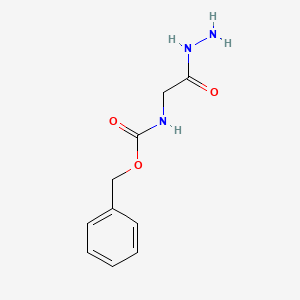

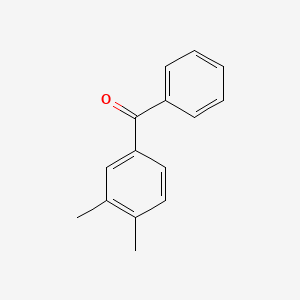

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of a chlorine atom on the aromatic ring of 4-dimethylaminoazobenzene affect its carcinogenic activity?

A: The research paper "THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p-DIMETHYLAMINOAZOBENZENE IN THE RAT" [] investigates the impact of various structural modifications on the carcinogenicity of 4-dimethylaminoazobenzene in rats.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)